4-(Propane-1-sulfonamido)benzoic acid

Overview

Description

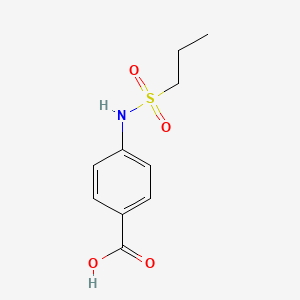

4-(Propane-1-sulfonamido)benzoic acid is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a propane-1-sulfonamido group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminobenzoic acid with propane-1-sulfonyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of 4-(Propane-1-sulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Propane-1-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group, altering the compound’s properties.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(Propane-1-sulfonamido)benzoic acid serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its antimicrobial and anti-inflammatory properties . Its mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in microorganisms. This mechanism is akin to that of traditional sulfonamide antibiotics, making it a candidate for further exploration in antimicrobial therapies .

Medicine

Research into the medicinal applications of this compound focuses on its potential as a pharmaceutical intermediate. It has been evaluated for use in developing drugs targeting bacterial infections due to its ability to inhibit folic acid synthesis effectively .

Antimicrobial Activity

A study highlighted the effectiveness of sulfonamide compounds, including this compound, against various bacterial strains. The compound demonstrated significant bacteriostatic effects by competing with PABA for enzyme binding sites, thus inhibiting bacterial growth .

Anti-inflammatory Properties

In another investigation, derivatives of sulfonamides were synthesized and tested for their anti-inflammatory effects. The results indicated that compounds similar to this compound exhibited promising activity in reducing inflammation in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Summary Table of Applications

| Application Area | Description | Mechanism |

|---|---|---|

| Chemistry | Building block for complex molecules | Acts as a reagent in organic reactions |

| Biology | Antimicrobial and anti-inflammatory properties | Inhibits dihydropteroate synthase |

| Medicine | Pharmaceutical intermediate | Targets bacterial infections |

Mechanism of Action

The mechanism of action of 4-(Propane-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This mimicry allows the compound to inhibit the enzyme, thereby interfering with the synthesis of folic acid in microorganisms. This mechanism is similar to that of sulfonamide antibiotics, which are known to exert bacteriostatic effects by inhibiting folic acid synthesis .

Comparison with Similar Compounds

4-(Propane-1-sulfonamido)benzoic acid can be compared with other sulfonamido benzoic acid derivatives:

4-(Methylsulfonamido)benzoic acid: Similar structure but with a methyl group instead of a propane group.

4-(Ethylsulfonamido)benzoic acid: Similar structure but with an ethyl group instead of a propane group.

4-(Butylsulfonamido)benzoic acid: Similar structure but with a butyl group instead of a propane group.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl chain lengths. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity .

Biological Activity

4-(Propane-1-sulfonamido)benzoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide group, which is known for its diverse pharmacological effects, including antibacterial and anticancer properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 243.28 g/mol. Its structure includes a benzoic acid core substituted with a propane-1-sulfonamide group at the para position, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with sulfonamide groups can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, studies have shown that similar compounds can inhibit proteasomal activity and modulate autophagy pathways, which are critical for maintaining cellular homeostasis and regulating protein degradation .

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

- Anticancer Effects : The compound has shown promise in inducing differentiation in acute myeloid leukemia (AML) cells, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : It has been reported to inhibit various enzymes, including those involved in the angiotensin-converting enzyme pathways, which are crucial for blood pressure regulation and cardiovascular health .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may contribute to its biological activity.

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 3-Methyl-2-(methylsulfonamido)benzoic acid | 1.00 | Different position of methylsulfonamido group | |

| 3-Methyl-4-(methylsulfonamido)benzoic acid | 0.96 | Lacks propane side chain | |

| Methyl 2-methanesulfonamidobenzoate | 0.92 | Ester instead of carboxylic acid |

The presence of the propane-1-sulfonamido group distinguishes this compound from others, providing unique reactivity and activity profiles that warrant further exploration .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Differentiation Induction in AML Cells : A study demonstrated that this compound could stimulate differentiation in AML cell lines, indicating its potential as a therapeutic agent in hematological malignancies .

- Enzyme Activity Modulation : Research has shown that derivatives of benzoic acids can enhance the activity of proteasomal systems and autophagy pathways, suggesting that this compound may similarly affect these critical cellular processes .

Properties

IUPAC Name |

4-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGORDGQIQRLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.